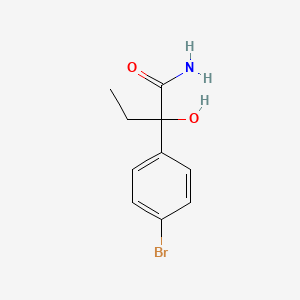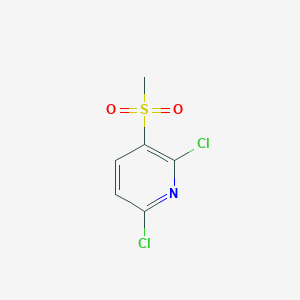![molecular formula C21H27NO2 B2927349 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid CAS No. 477857-01-5](/img/structure/B2927349.png)
4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid is a chemical compound with the molecular formula C21H27NO2 . It has a molecular weight of 325.44 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxylic acid group (a benzene ring with a carboxylic acid functional group) and a heptylbenzylamino group (a benzene ring with a heptyl group and an amino group) attached to it .Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Structural Analysis
4-Aminobenzoic acid (4ABA), a structurally related compound to 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid, demonstrates significant relevance in vibrational spectroscopy. The study by Khuu, Yang, and Johnson (2020) on 4ABA reveals intricate details about its O- and N-protomers, focusing on the structure of the O-protomer in various isomeric forms. This research provides insights into the potential structural and spectroscopic analysis applications of similar compounds, including this compound, especially in understanding their binding and interaction mechanisms at the molecular level (Khuu, T., Yang, N., & Johnson, M. A., 2020).
Enzyme Inactivation and Design of Inhibitors
Research into mechanism-based inactivators for enzymes, such as the study by Mobashery, Ghosh, Tamura, and Kaiser (1990), provides a foundational understanding of designing effective inhibitors. Their work on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as an inactivator for the zinc protease carboxypeptidase A highlights the potential of similar compounds in the realm of enzyme inhibition, offering a pathway for the development of new therapeutic agents or biochemical tools (Mobashery, S., Ghosh, S. S., Tamura, S., & Kaiser, E., 1990).
Glycosyltransferase Activity in Plant Metabolism
The study of glycosyltransferase activity towards benzoic acid derivatives in plants, such as the work by Lim et al. (2002), highlights the role of similar compounds in plant metabolism and bioengineering. Understanding how these compounds interact with glycosyltransferases can inform genetic engineering approaches aimed at modifying plant metabolism for improved agricultural productivity and the synthesis of valuable plant-derived compounds (Lim, E.-K., Doucet, C. J., Li, Y., Elias, L., Worrall, D., Spencer, S. P., Ross, J., & Bowles, D., 2002).
Drug Delivery and Prodrug Development
The development of prodrugs, as exemplified by Rais et al. (2017) in their study on hydroxamate-based inhibitors of glutamate carboxypeptidase II, showcases the potential application of compounds like this compound in improving the pharmacokinetics of therapeutic agents. By modifying compounds to improve their oral availability or target-specific delivery, researchers can enhance the efficacy and safety profiles of drugs (Rais, R., Vávra, J., Tichý, T., Dash, R. P., Gadiano, A. J., Tenora, L., Monincová, L., Bařinka, C., Alt, J., Zimmermann, S. C., Slusher, C., Wu, Y., Wozniak, K., Majer, P., Tsukamoto, T., & Slusher, B., 2017).
Propiedades
IUPAC Name |
4-[(4-heptylphenyl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)16-22-20-14-12-19(13-15-20)21(23)24/h8-15,22H,2-7,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUDEORALAIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)
![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)
![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)
